3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine - 862368-63-6

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-1661019
CAS Number: 862368-63-6
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Synthetic Approaches:

    • Condensation Reactions: A common synthetic route involves the condensation of substituted hydrazines with β-diketones or β-ketoesters. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent yields (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine [].

    • Multi-Component Reactions: One-pot multi-component reactions offer efficient strategies for synthesizing pyrazole derivatives. A notable example involves reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5,5-dimethylcyclohexane-1,3-diones and 1H-pyrazole-5-carbaldehydes in a [BMIM]BF4 ionic liquid medium to synthesize phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones [].

  • Specific Modifications:

    • Formation of Heterocyclic Rings: The synthesis of fused heterocyclic systems incorporating the pyrazole moiety can be achieved through various cyclization reactions. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, where the pyrazole ring is fused to a piperidine ring [].

Molecular Structure Analysis
  • Crystallographic Studies: Single-crystal X-ray diffraction studies provide detailed insights into the three-dimensional structures of pyrazole derivatives. Analysis of bond lengths, bond angles, and torsion angles helps understand the molecule's conformation, planarity, and potential for intermolecular interactions like hydrogen bonding and π-π stacking. For example, in the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the pyrazole ring is almost coplanar with the pyridine ring, suggesting the possibility of conjugation between the two rings [].

Applications
  • Medicinal Chemistry:

    • Antitumor Agents: Pyrazole derivatives have shown promising anticancer activity. For example, phenyl-4-(1H-pyrazol-5-yl) conjugated 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones demonstrated cytotoxicity against HeLa and DU145 cancer cells [].

    • Antibacterial Agents: Several pyrazole derivatives exhibit potent antibacterial activity against various bacterial strains [, ].

    • Kinase Inhibitors: Pyrazole-containing compounds have been explored as kinase inhibitors for treating various diseases, including cancer [, , ].

  • Materials Science:

    • Luminescent Materials: Copper(I) complexes incorporating 5-tert-butyl-3-(pyrimidine-2-yl)-1H-1,2,4-triazole as a ligand exhibited luminescence in the solid state []. This suggests their potential application in the development of light-emitting materials.

    Compound Description: This compound is a novel N-pyrazolyl imine synthesized via an ambient-temperature condensation reaction. The reaction involves 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent [, ].

    Compound Description: This N-heterocyclic amine is synthesized through a one-pot, two-step solvent-free condensation/reduction reaction. The reaction utilizes 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde as starting materials [].

    Compound Description: This compound features a 3-nitrophenyl group attached to the N1 position of the pyrazole ring []. Its crystal structure reveals the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds between molecules.

    Compound Description: This group of compounds incorporates a 5-methyl-1,3-benzoxazol-2-yl moiety at the N1 position of the pyrazole ring []. These derivatives demonstrated notable antitumor and antibacterial activities in vitro.

    Compound Description: This compound features a ferrocenyl group at the C3 position and a pyridin-2-yl group at the N1 position of the pyrazole ring []. Its crystal structure and supramolecular characteristics were analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis.

    Compound Description: This Schiff base compound contains a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a phenol ring via an imine linkage [, ]. Its structure, infrared and UV-Vis data have been studied both experimentally and theoretically using DFT calculations.

    Compound Description: This series of compounds consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group linked to a chromene moiety via a urea bridge []. They are classified as novel p38 MAPK inhibitors.

    Compound Description: These compounds comprise a series of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides with various substituents on the benzyl ring [, ]. Their crystal structures reveal diverse hydrogen-bonding patterns, influencing their solid-state packing arrangements.

    Compound Description: This compound features a complex structure with a 3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl core linked to a pyridine-2-carboxamide moiety via a urea bridge and a fluorophenoxy spacer [, ]. It acts as a VEGFR kinase inhibitor and demonstrates potential for cancer treatment.

    Compound Description: This compound consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a quinolin-2(1H)-one moiety via an imine linkage []. The crystal structure reveals the formation of chains through π-stacking interactions between hydrogen-bonded dimers.

    Compound Description: This compound is a product of a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde []. The structure shows the formation of sheets via π-π stacking interactions between hydrogen-bonded dimers.

    Compound Description: This asymmetric ligand features a phenyl group at C3 and a pyridin-2-yl group at N1 of the pyrazole ring []. It exhibits crystallographic symmetry higher than its molecular symmetry and displays supercooling properties.

    Compound Description: These compounds are synthesized via a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes []. They exhibit cytotoxic potential against HeLa and DU145 cancer cells.

    Compound Description: HANTP and its metal and nitrogen-rich salts are investigated as potential energetic materials []. They possess high densities, thermal stabilities, and positive heats of formation.

    Compound Description: This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride followed by N-methylation [].

    Compound Description: This compound is the enantiomer of the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, obtained by chiral separation []. It possesses the R configuration at the chiral center of the tetrahydrofuranyl group.

    Compound Description: This compound is the N-methylated derivative of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine [], possessing the R configuration at the tetrahydrofuranyl group's chiral center.

    Compound Description: This compound consists of two pyrazole rings connected by a pyridinyl group. Each pyrazole ring bears a phenyl group at the N1 position and an amino group at the C5 position [].

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with an acetyl group at N1 and a 3-nitrobenzoate group attached to the amino group at C5 []. Intramolecular hydrogen bonds influence the molecule's conformation.

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with a N'-hydroxy-nitrobenzimidamide group attached to the nitrogen at the C5 position []. A method for its determination using reversed-phase HPLC has been developed.

    Compound Description: This compound is an intermediate in the synthesis of PROTAC molecule PRO1, designed to target mTOR [, ]. It features a pyrazole[3,4-d]pyrimidine core with a tert-butyl 3-(2-ethoxy)propionate group at N1 and 2-aminobenzo[d]oxazol-5-yl and amino groups at C3 and C4, respectively.

    Compound Description: This compound features a 1H-pyrazol-5-amine core substituted with a 4-fluorophenyl group at C4, a 4-nitrophenyl group at N1, and a pyridin-4-yl group at C3 []. The crystal structure reveals intermolecular hydrogen bonds influencing the packing arrangement.

    Compound Description: This compound consists of a 1-methyl-1H-pyrazol-5-yl group linked to a piperidine ring, which is further functionalized with a tert-butyl carboxylate group []. The pyrazole and piperidine rings adopt a non-planar conformation.

    Compound Description: This compound features a 1-methyl-1H-pyrazol-4-yl group linked to an isoquinoline ring, which also bears a 6-chloro-3-nitropyridin-2-yl substituent []. It exhibits inhibitory activity against specific kinases with a cysteine residue in their hinge region.

    Compound Description: These compounds feature a 1H-pyrazol-4-yl group with nitro groups at C3 and C5, linked to a 1H-tetrazol-5-amine moiety []. These compounds and their salts are investigated as potential high-energy density materials (HEDMs) due to their high densities, thermal stabilities, and insensitivity to impact.

    Compound Description: This compound contains a 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl group connected to a morpholine ring via an ethoxy linker []. It acts as a potent and selective σ(1) receptor antagonist and shows promising antinociceptive effects in preclinical models of pain.

    Compound Description: These compounds feature a 4,5-dihydro-3-methyl-1H-pyrazol-5-imine core substituted with a benzo[d]thiazol-2-ylmethyl group at N1 and various aryl groups on the imine nitrogen []. Biological evaluation revealed that derivatives with chlorine substituents exhibited greater toxicity towards various bacteria.

    Compound Description: These compounds comprise a 3-phenyl-1H-pyrazol-1-yl core with a 2-chloropyridin-4-yloxy group at C5 and a 2-(4-substituted phenyl)-N,N-dimethylethen-1-amine moiety at N1 []. They exhibit promising cytotoxic activity against the MCF7 breast cancer cell line.

    Compound Description: This compound contains a 2,3-dihydro-1H-pyrazol-2-yl core with an ethyl acetate group at C2, a benzenesulfonyl group at N1, and an amino group at C5 []. The crystal structure demonstrates the influence of hydrogen bonding on the molecular conformation and packing arrangement.

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-1-yl group connected to a 1,3,5-triazine-2,4(1H,3H)-dione moiety via a diazenyl linker []. The crystal structure shows the formation of hydrogen-bonded chains involving water molecules and 1-methylpyrrolidin-2-one.

    Compound Description: This complex compound contains two 3-tert-butyl-1H-pyrazol-1-yl groups linked to a central 1,4-dihydro-1,3,5-triazine ring via diazenyl bridges []. The sodium ion is coordinated by nitrogen atoms from the ligands and oxygen atoms from methanol and phenol molecules.

    Compound Description: This compound features a 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazol-5-yl group esterified with 4-chlorobenzoic acid []. The crystal structure highlights the non-planar conformation of the benzene and pyrazole rings.

    Compound Description: These compounds contain a 3-methyl-1H-pyrazol-5(4H)-one or 3-methyl-1H-pyrazol-5-amine core linked to a 1H-imidazo(4,5-b)pyridin-2-yl moiety via a phenylthiomethyl bridge [].

    Compound Description: These four compounds are synthesized and investigated as potential energetic materials []. They feature different arrangements of tetrazole and pyrimidine rings, highlighting the versatility of these heterocycles in energetic material design.

    Compound Description: These copper(II) complexes incorporate a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand, coordinating to the copper center through the pyrazole nitrogen atoms []. These complexes show potent anticancer activity against various human cancer cell lines.

    Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) []. It features a 1-methyl-1H-pyrazol-5-yl group linked to a pyrimidin-4-yl ring, which is further connected to a substituted pyridin-2(1H)-one moiety.

    Compound Description: This compound features a 5-tert-butyl-1H-pyrazol-3-yl group linked to a benzimidazole ring, which is further substituted with a 4-bromophenyl group and a methyl carboxylate group []. The crystal structure showcases the influence of hydrogen bonding on the molecular packing arrangement.

    Compound Description: These compounds feature a pyrimidin-2-yl core substituted with a 3-phenyl-1H-pyrazol-4-yl group and various other substituents [, ]. They are reported as potential IGF-IR inhibitors with potential applications in treating proliferative diseases.

Properties

CAS Number

862368-63-6

Product Name

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

IUPAC Name

5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-amine

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C11H15N5/c1-11(2,3)8-7-9(12)16(15-8)10-13-5-4-6-14-10/h4-7H,12H2,1-3H3

InChI Key

MTKDCIMCMVHWMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.